2,3-Dimethylhippuric acid

Vue d'ensemble

Description

2,3-Dimethylhippuric acid is an organic compound belonging to the class of carboxylic acids. It is one of the isomers of methylhippuric acid, which are metabolites of xylene isomers. The presence of this compound in biological samples can be used as a biomarker to determine exposure to xylene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylhippuric acid typically involves the reaction of 2,3-dimethylbenzoic acid with glycine. This reaction is facilitated by the use of coupling agents such as carbodiimides under mild conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2,3-dimethylbenzoic acid and the amino group of glycine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylhippuric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions .

Applications De Recherche Scientifique

Biomarker for Xylene Exposure

Overview :

2,3-Dimethylhippuric acid is a metabolite formed when xylene is metabolized in the liver. Its presence in urine is utilized as a biomarker to evaluate exposure levels to xylene, which is commonly found in paints, varnishes, and solvents.

Clinical Applications :

- Occupational Health Monitoring : Urinary levels of this compound are measured to assess the extent of xylene exposure among workers in industries such as painting, printing, and chemical manufacturing. Elevated levels indicate significant exposure and potential health risks.

- Toxicology Studies : Research has shown that high concentrations of this metabolite correlate with acute poisoning cases resulting from xylene inhalation. For instance, studies demonstrated that patients with acute xylene poisoning had markedly elevated urinary this compound levels compared to baseline values, aiding in diagnosis and treatment decisions .

Research on Health Effects

Neurotoxicity and Respiratory Irritation :

- Health Risks : Prolonged exposure to xylene can lead to neurotoxic effects such as dizziness, headaches, and cognitive impairments. Studies have linked high urinary concentrations of this compound with adverse neurological outcomes .

- Case Studies : In clinical settings, the measurement of this metabolite has been pivotal in identifying cases of acute poisoning and understanding the relationship between exposure levels and health outcomes .

Environmental Monitoring

Pollution Assessment :

- Environmental Studies : The presence of this compound in urine samples has been used to evaluate environmental exposure to xylene from various sources including industrial emissions and urban pollution.

- Public Health Implications : Monitoring urinary levels of this compound can help public health officials assess population exposure risks and implement necessary regulations or interventions .

Methodological Approaches

Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : This technique is commonly employed for quantifying this compound in urine samples. HPLC allows for precise measurement of urinary metabolites and has been validated through various studies showing strong correlations between urinary concentrations and xylene exposure levels .

Case Studies

Several case studies highlight the utility of this compound as a biomarker:

- Acute Poisoning Cases : Two reported cases involved young adults who experienced severe neurological symptoms after inhaling xylene vapors during industrial work. Urinary analysis revealed significantly elevated levels of this compound, confirming acute poisoning .

- Pesticide Exposure Study : In a study assessing pesticide poisoning cases, researchers found that urinary methylhippuric acids (including this compound) served as reliable indicators for the degree of solvent exposure related to pesticide formulations .

Mécanisme D'action

The mechanism of action of 2,3-Dimethylhippuric acid involves its formation as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acids, which are then conjugated with glycine to produce this compound. This compound is excreted in the urine and serves as an indicator of xylene exposure .

Comparaison Avec Des Composés Similaires

- 2-Methylhippuric acid

- 3-Methylhippuric acid

- 4-Methylhippuric acid

Comparison: 2,3-Dimethylhippuric acid is unique among its isomers due to the position of the methyl groups on the aromatic ring. This positional difference affects its metabolic pathway and the efficiency of its formation as a metabolite. While all isomers serve as biomarkers for xylene exposure, the specific isomer formed can provide insights into the type of xylene isomer exposure .

Activité Biologique

2,3-Dimethylhippuric acid (2,3-DMHA) is a metabolite of xylene, an aromatic hydrocarbon commonly used in industrial applications. It is part of a group of compounds known as methylhippuric acids, which serve as biomarkers for exposure to xylene and other related solvents. Understanding the biological activity of 2,3-DMHA is crucial for assessing its implications in human health and potential toxicological effects.

Chemical Structure and Metabolism

This compound has the chemical formula and is produced in the body through the conjugation of xylene with glycine. The metabolic pathway involves the following steps:

- Xylene Metabolism : Xylene is first metabolized to methylbenzyl alcohol.

- Oxidation : This intermediate is then oxidized to toluic acid.

- Conjugation : Finally, toluic acid undergoes conjugation with glycine to form 2,3-DMHA, which is then excreted in urine .

Biological Activity and Health Implications

The biological activity of 2,3-DMHA primarily relates to its role as a biomarker for xylene exposure. Elevated levels of this compound in urine can indicate significant exposure to xylene, which is associated with various health risks:

- Neurotoxicity : Xylene exposure has been linked to neurotoxic effects, including headaches, dizziness, and cognitive impairments .

- Respiratory Irritation : Inhalation of xylene vapors can lead to respiratory issues, making monitoring essential for occupational safety .

- Metabolic Disorders : Increased excretion of 2,3-DMHA may also be observed in individuals with metabolic disorders related to fatty acid oxidation .

Case Study 1: Acute Xylene Poisoning

A study reported two cases of acute poisoning due to xylene inhalation confirmed by high urinary levels of methylhippuric acid (which includes 2,3-DMHA). The patients exhibited symptoms such as confusion and respiratory distress. Urinary analysis showed significantly elevated levels of methylhippuric acid shortly after exposure .

Case Study 2: Occupational Exposure

In a cohort study involving workers exposed to xylene, urinary levels of 2,3-DMHA were measured over time. Results indicated a strong correlation between the duration of exposure and the concentration of 2,3-DMHA in urine. Workers with chronic exposure exhibited higher levels compared to those with sporadic exposure .

Research Findings

Recent research highlights several key findings regarding the biological activity of 2,3-DMHA:

- Biomarker Utility : The presence of 2,3-DMHA in urine serves as a reliable biomarker for assessing xylene exposure in occupational settings. Studies indicate that urinary concentrations can reflect both acute and chronic exposure levels .

- Health Risk Assessment : Monitoring urinary methylhippuric acid levels can aid in evaluating health risks associated with xylene exposure. Elevated levels are linked with increased incidence rates of respiratory and neurological symptoms among exposed individuals .

- Metabolic Implications : Research suggests that variations in the excretion patterns of 2,3-DMHA may also provide insights into individual metabolic responses to environmental toxins .

Data Table: Summary of Biological Activity Findings

Propriétés

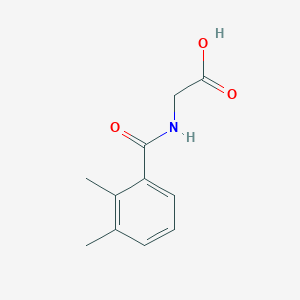

IUPAC Name |

2-[(2,3-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDMPTIWIYCVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588461 | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187980-99-0 | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187980-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dimethylbenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.